molecular formula C6H8IN3O B13131125 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine

5-Iodo-2-methoxy-6-methylpyrimidin-4-amine

Cat. No.: B13131125
M. Wt: 265.05 g/mol
InChI Key: VFUBGDAMLVYJBM-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-6-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C6H8IN3O It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine typically involves the iodination of a suitable pyrimidine precursor. One common method is the iodination of 2-methoxy-6-methylpyrimidin-4-amine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine can be substituted with other nucleophiles such as amines, thiols, or alkoxides

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to remove the iodine atom.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with aryl or alkyl groups.

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it a useful intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and other functional groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Iodo-4-methoxy-6-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.

    2-Methoxy-6-methylpyrimidin-4-amine: Lacks the iodine atom.

    5-Bromo-2-methoxy-6-methylpyrimidin-4-amine: Bromine instead of iodine.

Uniqueness: 5-Iodo-2-methoxy-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific reactions that other halogens may not, making this compound particularly valuable in certain synthetic applications.

Properties

Molecular Formula

C6H8IN3O

Molecular Weight

265.05 g/mol

IUPAC Name

5-iodo-2-methoxy-6-methylpyrimidin-4-amine

InChI

InChI=1S/C6H8IN3O/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3,(H2,8,9,10)

InChI Key

VFUBGDAMLVYJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)N)I

Origin of Product

United States

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